molecular formula C46H58N4O14S B1146790 Vincristine-d3 Sulfate CAS No. 1246817-10-6

Vincristine-d3 Sulfate

カタログ番号: B1146790
CAS番号: 1246817-10-6
分子量: 926.1 g/mol
InChIキー: AQTQHPDCURKLKT-HFGIHNKKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vincristine-d3 sulfate involves the incorporation of deuterium atoms into the vincristine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: Vincristine-d3 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Pharmacokinetics

The pharmacokinetics of vincristine-d3 sulfate have been explored through various studies, particularly focusing on its liposomal formulation (Vincristine Sulfate Liposome Injection). This formulation enhances the drug's bioavailability and prolongs its circulation time in the bloodstream, allowing for improved tumor exposure and reduced systemic toxicity.

Study Dosage Administration Method Results
Phase I Trial 1.5 - 2.4 mg/m²Intravenous infusionOverall response rate of 35% in relapsed Ph− ALL
Pharmacokinetic Study 1.5 - 2.3 mg/m²Intravenous infusionIncreased antitumor efficacy without increased toxicity

Clinical Applications

This compound is primarily indicated for use in combination chemotherapy regimens for various cancers, including:

  • Acute Lymphoblastic Leukemia (ALL) : Effective as part of multi-agent regimens due to its unique toxicity profile.
  • Non-Hodgkin's Lymphoma : Utilized in combination therapies to enhance treatment efficacy.
  • Solid Tumors : Studies have shown promising results in advanced solid tumors when used in conjunction with other agents.

Case Studies and Clinical Trials

Several clinical trials and case studies have documented the effectiveness and safety of this compound:

  • A phase II trial demonstrated that vincristine sulfate liposome injection resulted in a significant overall response rate among patients with relapsed or refractory acute lymphoblastic leukemia, highlighting its potential as a treatment option where standard therapies have failed .
  • Another study focused on patients with advanced solid tumors showed that the liposomal formulation improved pharmacokinetic parameters significantly compared to conventional vincristine, leading to better therapeutic outcomes without increased side effects .

Side Effects and Toxicity Management

While this compound is effective, it is associated with specific side effects such as peripheral neuropathy and gastrointestinal disturbances. The liposomal formulation has been shown to reduce these adverse effects by providing targeted delivery to tumor sites while minimizing exposure to healthy tissues .

作用機序

Vincristine-d3 sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, preventing cell division and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

類似化合物との比較

Vincristine-d3 sulfate is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine. These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications:

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

生物活性

Vincristine-d3 sulfate is a derivative of vincristine, a well-known vinca alkaloid used primarily in cancer chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and potential side effects.

This compound functions primarily as a microtubule disruptor , inhibiting mitosis by binding to tubulin and preventing its polymerization into microtubules. This action leads to cell cycle arrest at metaphase, ultimately inducing apoptosis in cancer cells. The compound also impacts various cellular processes, including:

  • Amino Acid Metabolism : Disruption of amino acid transport and metabolism.
  • Calmodulin-dependent Ca²⁺ Transport : Inhibition of calcium transport mechanisms.
  • Nucleic Acid and Lipid Biosynthesis : Interference with the synthesis pathways crucial for cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution into tissues following administration. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution 90% tissue distribution within 15-30 minutes
Protein Binding ~75%
Metabolism Hepatic via CYP3A enzymes
Elimination Route Primarily hepatic

This compound exhibits significant inter-individual variability in pharmacokinetics, which can influence therapeutic outcomes and toxicity profiles.

Efficacy in Clinical Settings

Clinical studies have demonstrated the efficacy of this compound in treating various hematological malignancies, particularly acute lymphoblastic leukemia (ALL). A notable formulation, vincristine sulfate liposome injection (VSLI), has shown enhanced antitumor activity compared to conventional formulations. Key findings include:

  • Overall Response Rate : 35% in adults with relapsed or refractory disease when administered at a dose of 2.25 mg/m² weekly .
  • Complete Response Rate : 20% observed in clinical trials with VSLI .
  • Animal Studies : VSLI demonstrated superior antitumor activity against murine leukemia models compared to standard vincristine formulations .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

  • Case Study 1 : A patient with Ph− relapsed ALL treated with VSLI showed significant tumor reduction without new adverse effects, supporting its use as a viable treatment option for resistant cases.
  • Case Study 2 : In a cohort study involving patients with advanced solid tumors, VSLI resulted in prolonged exposure to vincristine without increasing toxicity compared to traditional formulations, indicating its potential for safer long-term use .

Side Effects and Toxicity

Despite its efficacy, this compound is associated with notable side effects, primarily peripheral neuropathy. The incidence of vincristine-induced peripheral neuropathy (VIPN) can vary significantly among patients due to genetic factors influencing drug metabolism. Studies suggest that polymorphisms in cytochrome P450 enzymes may play a critical role in this variability .

特性

CAS番号

1246817-10-6

分子式

C46H58N4O14S

分子量

926.1 g/mol

IUPAC名

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i3D3;

InChIキー

AQTQHPDCURKLKT-HFGIHNKKSA-N

異性体SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O

正規SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

同義語

22-Oxovincaleukoblastine-d3 Sulfate;  Leurocristine-d3 Sulfate;  Kyocristine-d3;  Lilly 37231-d3;  NSC 67574-d3;  Novopharm-d3;  Oncovin-d3;  Onkovin-d3;  VCR Sulfate-d3;  Vincasar PFS-d3;  Vincrisul-d3; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。